N-(2-(4-氨基-3-(对甲苯基)-1H-吡唑并[3,4-d]嘧啶-1-基)-2-甲基丙基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you mentioned is a complex organic molecule that contains several functional groups, including an amine, a pyrazolo[3,4-d]pyrimidine ring, and an isonicotinamide group. These functional groups suggest that the compound could have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidine ring suggests that the compound could have a planar structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amine group could participate in acid-base reactions, while the pyrazolo[3,4-d]pyrimidine ring could undergo electrophilic aromatic substitution .科学研究应用
Inhibition of RIPK2 in NOD Signaling
Specific Scientific Field
This application falls under the field of Immunology .
Comprehensive and Detailed Summary of the Application
WEHI-345 is a selective inhibitor of Receptor Interacting Protein Kinase 2 (RIPK2), which is critical for NOD-mediated NF-kB activation and cytokine production . It is used to delay RIPK2 ubiquitylation and NF-kB activation downstream of NOD engagement .
Detailed Description of the Methods of Application or Experimental Procedures
The compound functions mainly by binding to the ATP-binding pocket of RIPK2 and changing its conformation to inhibit NOD signaling . This results in RIPK2 no longer binding to IAPs, which interferes with RIPK2 ubiquitination and downstream NF-kB signaling activation .
Thorough Summary of the Results or Outcomes Obtained
Despite only delaying NF-kB activation on NOD stimulation, WEHI-345 prevents cytokine production in vitro and in vivo and ameliorates experimental autoimmune encephalomyelitis in mice . This highlights the importance of the kinase activity of RIPK2 for proper immune responses and demonstrates the therapeutic potential of inhibiting RIPK2 in NOD-driven inflammatory diseases .
Potential Anti-Cancer Treatment
Specific Scientific Field
This application falls under the field of Oncology .
Comprehensive and Detailed Summary of the Application
RIPK2, the target of WEHI-345, has been related to tumorigenesis and malignant progression . The NOD2-RIPK2 signaling pathway has attracted extensive attention due to its significant role in numerous autoimmune diseases, making pharmacologic RIPK2 inhibition a promising strategy . Thus, WEHI-345, as a RIPK2 inhibitor, could potentially be used in anti-tumor therapy .
Thorough Summary of the Results or Outcomes Obtained
The exact outcomes of using WEHI-345 in anti-cancer treatment are not specified in the source . However, the potential of applying small molecule RIPK2 inhibitors to anti-tumor therapy is being analyzed . More research is needed to evaluate the feasibility of RIPK2 as an anti-tumor drug target and to summarize the research progress of RIPK2 inhibitors .
Inhibition of Inflammatory Cytokine Production
Comprehensive and Detailed Summary of the Application
WEHI-345 is known to inhibit the production of inflammatory cytokines . It delays NOD signaling events yet prevents inflammatory cytokine production . This is particularly important in the context of autoimmune diseases, where an excessive inflammatory response can lead to tissue destruction and impaired healing .
Detailed Description of the Methods of Application or Experimental Procedures
WEHI-345 functions mainly by binding to the ATP-binding pocket of RIPK2 and changing its conformation to inhibit NOD signaling . This results in RIPK2 no longer binding to IAPs, which interferes with RIPK2 ubiquitination and downstream NF-kB signaling activation .
安全和危害
未来方向
属性
IUPAC Name |
N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBSTCDZKUSVOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。